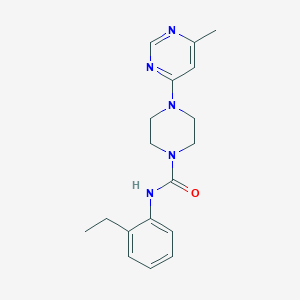

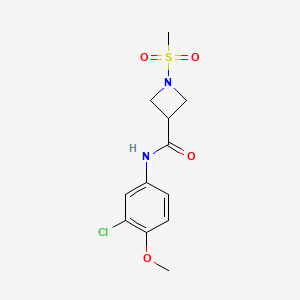

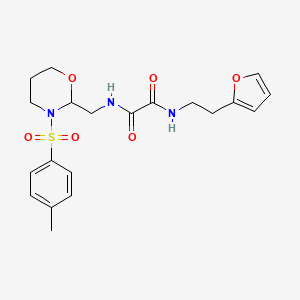

N-(furan-2-ylmethyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . In one method, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

N-(furan-2-ylmethyl)-3-nitrobenzamide and its derivatives are valuable in organic synthesis, particularly in the construction of complex molecules. For instance, Shi-Chao Lu et al. (2012) demonstrated the synthesis of 3-alkyl-2-nitrobenzo[b]furans from common intermediates via hypervalent iodine-induced oxidative cyclization, highlighting a facile route for functionalizing 2-nitrobenzo[b]furans, which are challenging to obtain through classical methods (Shi-Chao Lu, P. Zheng, & Gang Liu, 2012).

Potential Therapeutic Uses

The derivatives of N-(furan-2-ylmethyl)-3-nitrobenzamide have shown potential as bioreductively activated pro-drug systems. J. Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones and explored their application as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, demonstrating the significance of the nitrofuran derivatives in targeted cancer therapy (J. Berry, C. Y. Watson, W. Whish, & M. Threadgill, 1997).

Material Science and Photolabile Protecting Groups

In the realm of polymer and materials science, the o-nitrobenzyl group, related to N-(furan-2-ylmethyl)-3-nitrobenzamide's nitrobenzamide moiety, has been widely utilized for its photolabile properties. H Zhao et al. (2012) discussed the application of o-nitrobenzyl derivatives in the development of photodegradable hydrogels and other materials, underlining their significance in creating responsive materials that can change properties upon irradiation (H Zhao, Elizabeth Sterner, E. Coughlin, & P. Théato, 2012).

Corrosion Inhibition

Furan derivatives, including those structurally related to N-(furan-2-ylmethyl)-3-nitrobenzamide, have been investigated for their efficiency as corrosion inhibitors. K. F. Khaled and A. El-maghraby (2014) determined the effectiveness of three furan derivatives in inhibiting corrosion of mild steel in hydrochloric acid, showcasing the potential of these compounds in industrial applications (K. F. Khaled & A. El-maghraby, 2014).

Zukünftige Richtungen

The future research direction and development trend of the efficient synthesis for bio-based amines are being prospected . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being studied for their potential applications . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are being studied and discussed in depth .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(13-8-11-5-2-6-18-11)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUFGTGGCIUPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride](/img/structure/B2685765.png)

![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)

![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)

![3-Amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)